AZD3759 - 1626387-80-1

AZD3759

Catalog Number: EVT-287194
CAS Number: 1626387-80-1
Molecular Formula: C22H23ClFN5O3
Molecular Weight: 459.91
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

AZD3759, also known as AZD3759 or zorifertinib, is a potent, orally active, small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) [, , ]. This compound has garnered significant attention in scientific research due to its ability to penetrate the blood-brain barrier (BBB) [, , , , , , ], a characteristic that distinguishes it from many other EGFR inhibitors. This property makes AZD3759 a promising candidate for investigating the treatment of central nervous system (CNS) metastases, particularly those originating from EGFR-mutant non-small-cell lung cancer (NSCLC) [, , , , , , , , , , , , , , , ].

Synthesis Analysis

A detailed synthesis pathway for AZD3759 is described in the paper "Discovery and Evaluation of Clinical Candidate AZD3759, a Potent, Oral Active, Central Nervous System-Penetrant, Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor" []. The synthesis involves a five-step process starting from commercially available materials. The key intermediate, 4-chloro-7-methoxyquinazolin-6-yl(2R)-2,4-dimethylpiperazine-1-carboxylate, is coupled with 3-chloro-2-fluoroaniline to afford AZD3759.

Molecular Structure Analysis

Studies have explored the metabolic reactions of AZD3759 using techniques such as liquid chromatography ion trap mass spectrometry []. Both in vitro and in vivo studies in rats identified phase I metabolites resulting from N-demethylation, O-demethylation, hydroxylation, reduction, defluorination, and dechlorination. Phase II metabolic reactions involved direct sulphate and glucuronic acid conjugation with AZD3759. Additionally, reactive intermediates, including glutathione conjugates and cyano adducts, were detected in the presence of trapping agents, highlighting potential metabolic pathways and potential for drug-drug interactions [].

Mechanism of Action

AZD3759 functions as a potent and selective inhibitor of EGFR [, ], targeting both wild-type EGFR and certain mutant forms [, ]. By binding to the ATP-binding site of EGFR, AZD3759 prevents the receptor’s tyrosine kinase activity []. This inhibition disrupts downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways [, , ], which are often implicated in cell proliferation, survival, and angiogenesis. Preclinical studies suggest that AZD3759's inhibitory effect on EGFR translates to anti-tumor activity in both in vitro and in vivo models of NSCLC, including those with CNS metastases [, , ]. Notably, AZD3759 demonstrates efficacy even in models resistant to first-generation EGFR inhibitors [, ].

Physical and Chemical Properties Analysis

AZD3759 possesses physicochemical properties that facilitate its ability to penetrate the BBB [, ]. The paper "Brain Distribution of a Panel of Epidermal Growth Factor Receptor Inhibitors Using Cassette Dosing in Wild-Type and Abcb1/Abcg2-Deficient Mice" [] provides valuable insights into the brain distribution kinetics of AZD3759 and other EGFR inhibitors. This study used cassette dosing to evaluate brain penetration and found that AZD3759 achieved a higher brain-to-plasma ratio compared to other EGFR inhibitors. Further investigation using Abcb1/Abcg2-deficient mice indicated that these efflux transporters play a crucial role in limiting the brain distribution of most EGFR inhibitors, but AZD3759 appeared less affected, suggesting a lower affinity for these transporters [].

Applications

AZD3759 is primarily investigated in scientific research for its potential in treating EGFR-mutant NSCLC with CNS metastases [, , , , , , , , , , , , , , , ]. Preclinical studies utilizing various mouse models, including subcutaneous xenograft, leptomeningeal metastasis, and brain metastasis models, have shown that AZD3759 effectively inhibits tumor growth and improves survival rates [, , ]. Its ability to penetrate the BBB allows it to target CNS metastases, addressing a significant challenge in treating cancers that spread to the brain [, , ].

  • Glioma Treatment: AZD3759 demonstrated promising inhibitory effects on glioma cell lines, surpassing the efficacy of osimertinib, another BBB-penetrant EGFR inhibitor []. It inhibited glioma cell proliferation and induced apoptosis and cell cycle arrest, potentially by blocking both the EGFR and Janus kinase (JAK)/STAT pathways [].
  • Noise-Induced Hearing Loss (NIHL) Protection: In silico transcriptome-based drug screens identified AZD3759 as a potential therapeutic agent for NIHL []. Experiments in zebrafish and mice confirmed its protective effect, which was linked to the modulation of EGFR signaling in the cochlea [].
  • Traumatic Brain Injury (TBI) Therapy: Network pharmacology studies identified EGFR as a potential therapeutic target for TBI, and AZD3759 demonstrated promising results in promoting neurological recovery in a mouse model of TBI []. The study highlighted the common effectiveness of multiple herbs in treating TBI and pointed towards EGFR inhibition as a shared mechanism of action [].

Gefitinib

  • Compound Description: Gefitinib is a first-generation, orally active, epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been used as a first-line treatment for patients with EGFR mutation-positive non-small-cell lung cancer (NSCLC) [, , , , , , ].

Erlotinib

  • Compound Description: Erlotinib is another first-generation EGFR TKI that is structurally similar to gefitinib and shares its mechanism of action [, , , , , , ].

Osimertinib

  • Compound Description: Osimertinib is a third-generation EGFR TKI that is effective against both EGFR-sensitizing mutations and the EGFR T790M resistance mutation [, , , , , , ].

Afatinib

  • Compound Description: Afatinib is a second-generation, irreversible EGFR TKI with activity against both EGFR-sensitizing mutations and the T790M resistance mutation [, , ].
  • Relevance: Afatinib is another EGFR TKI that has been studied in the context of CNS metastases, along with AZD3759. Both compounds have shown some level of BBB penetration, but AZD3759 was specifically designed for improved CNS penetration [, , , , ].

Dacomitinib

  • Compound Description: Dacomitinib is a second-generation, irreversible EGFR TKI that targets both EGFR-sensitizing mutations and the T790M resistance mutation [, ].
  • Relevance: Dacomitinib, similar to afatinib, is an irreversible EGFR TKI, while AZD3759 is a reversible inhibitor [, ]. Both compounds have been investigated for their brain penetration properties, with AZD3759 demonstrating superior CNS penetration [, , , ].

Furmonertinib

  • Compound Description: Furmonertinib is a third-generation EGFR TKI that has shown efficacy in patients with EGFR-mutated NSCLC, including those with CNS metastases [].
  • Relevance: Furmonertinib and AZD3759 are both newer-generation EGFR TKIs that have been explored for their ability to treat CNS metastases. Clinical studies have been conducted to assess their efficacy and safety in this patient population [, ].

Zorifertinib

  • Compound Description: Zorifertinib is the generic name for AZD3759, a potent, oral, active, central nervous system-penetrant, EGFR TKI. It was specifically designed to overcome the limitations of previous EGFR inhibitors in treating CNS metastases by achieving high concentrations in the brain and cerebrospinal fluid [, , , , , , ].

Properties

CAS Number

1626387-80-1

Product Name

(R)-4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl 2,4-dimethylpiperazine-1-carboxylate

IUPAC Name

[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] (2R)-2,4-dimethylpiperazine-1-carboxylate

Molecular Formula

C22H23ClFN5O3

Molecular Weight

459.91

InChI

InChI=1S/C22H23ClFN5O3/c1-13-11-28(2)7-8-29(13)22(30)32-19-9-14-17(10-18(19)31-3)25-12-26-21(14)27-16-6-4-5-15(23)20(16)24/h4-6,9-10,12-13H,7-8,11H2,1-3H3,(H,25,26,27)/t13-/m1/s1

InChI Key

MXDSJQHFFDGFDK-CYBMUJFWSA-N

SMILES

CC1CN(CCN1C(=O)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC)C

Solubility

Soluble in DMSO, not in water

Synonyms

AZD3759; AZD-3759; AZD 3759; zorifertinibum; zorifertinib.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.